Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a 5-bromothiophene carboxamide substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. The ethyl ester at the 5-position enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c1-3-18-11(17)9-6(2)14-12(20-9)15-10(16)7-4-5-8(13)19-7/h4-5H,3H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAADQTJCWDXXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the bromination of thiophene-2-carboxylic acid to obtain 5-bromothiophene-2-carboxylic acid. This intermediate is then reacted with ethyl 2-amino-4-methylthiazole-5-carboxylate in the presence of coupling agents like EDC·HCl and DMAP in a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron or organotin reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate. For instance, a study synthesized various thiophene derivatives, including those with the bromothiophene moiety, which exhibited significant antibacterial activity against Salmonella Typhi. The compound 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate demonstrated an impressive minimum inhibitory concentration (MIC) of 3.125 mg/mL, outperforming traditional antibiotics like ciprofloxacin and ceftriaxone .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound Name | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | 3.125 | 25 |
| Ciprofloxacin | - | Control |
| Ceftriaxone | - | Control |
Anticancer Potential
The compound's derivatives also show promise in anticancer research. A study assessed the anticancer potential of thiazolidinedione-thiosemicarbazone hybrid molecules, which are structurally similar to this compound. These hybrids demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency . This suggests that compounds incorporating the thiazole structure may have therapeutic applications in cancer treatment.
Organic Synthesis Applications
In addition to its biological applications, this compound can serve as a valuable building block in organic synthesis. The presence of both thiazole and bromothiophene groups allows for diverse functionalization reactions, making it a versatile intermediate for synthesizing more complex molecules.
Case Studies and Research Findings
Several case studies have documented the efficacy of thiophene and thiazole derivatives in various applications:
- Antibacterial Studies : The synthesis of multiple thiophene derivatives has been validated through molecular docking studies, confirming their interaction with bacterial targets .
- Anticancer Research : In silico analyses have shown promising results for thiazolidinedione derivatives, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the thiazole ring, which influence melting points, spectral characteristics, and bioactivity. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
- Key Observations: The bromothiophene group in the target compound introduces significant molecular weight (~352.2 vs. 280.3 for furan analog) and lipophilicity, which may enhance membrane permeability . Chromenyl derivatives (e.g., 6g) exhibit higher melting points (209–211°C) due to extended aromaticity and hydrogen bonding . Benzo[d]thiazole-cyano substituents (e.g., 10c) introduce strong electron-withdrawing effects, altering reactivity in nucleophilic environments .
Spectroscopic and Analytical Data
- IR Spectroscopy : All compounds show characteristic C=O (ester, ~1700 cm⁻¹) and NH (amide, ~3300 cm⁻¹) stretches. The target compound’s C-Br stretch (~600 cm⁻¹) is unique .
- NMR : The 5-bromothiophene substituent would display distinct aromatic protons (δ 7.2–7.8 ppm) and coupling patterns compared to furan (δ 6.3–7.4 ppm) or benzothiazole analogs .
Biological Activity
Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate (referred to as compound 1 ) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of compound 1, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
Molecular Formula : CHBrNOS
Molecular Weight : 350.18 g/mol
CAS Number : 22900-83-0
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the bromothiophene moiety enhances its reactivity and potential interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of compound 1 against various bacterial strains. Notably, it has been tested against multidrug-resistant pathogens, showing promising results.
Table 1: Antibacterial Activity of Compound 1
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 8 μg/mL | |
| Staphylococcus aureus | 4 μg/mL | |
| Salmonella Typhi | 3.125 mg/mL |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC of 4 μg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
In addition to its antibacterial properties, compound 1 has also been evaluated for its anticancer effects. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity of Compound 1
| Cancer Cell Line | IC (μM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | <10 | |
| A-431 (skin cancer) | <15 | |
| HCT-15 (colon cancer) | <20 |
The compound showed cytotoxic effects on HepG2 cells with an IC value of less than 10 μM, indicating strong potential for further development as an anticancer drug.
The mechanism by which compound 1 exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : Compound 1 has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death.
- Cytotoxicity in Cancer Cells : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell survival and death.
Case Studies
Several case studies have been documented regarding the application of compound 1 in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections caused by Staphylococcus aureus demonstrated that treatment with compound 1 led to a significant reduction in bacterial load within three days of administration.
- Case Study on Anticancer Potential : In vitro studies on HepG2 cells revealed that compound 1 not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
